molecular formula C20H15ClN4O B13805481 2-(5-((4-Chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 82619-90-7

2-(5-((4-Chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B13805481
CAS No.: 82619-90-7
M. Wt: 362.8 g/mol
InChI Key: HKBDKEDHEYTSLB-UHFFFAOYSA-N
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Description

Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- is a complex organic compound that belongs to the class of phenols and triazoles This compound is characterized by the presence of a phenol group and a triazole ring, which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The phenol group is introduced through electrophilic aromatic substitution reactions. The chlorophenyl group is often added via nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts such as palladium or copper may be used to facilitate certain steps in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to quinones under the influence of strong oxidizing agents.

    Reduction: The triazole ring can be reduced under specific conditions, leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenol and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution reaction.

Major Products

Scientific Research Applications

Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenol group can form hydrogen bonds with active sites, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol,2-(5-((4-methylphenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-
  • Phenol,2-(5-((4-bromophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-
  • Phenol,2-(5-((4-fluorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-

Uniqueness

Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

82619-90-7

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

2-[5-(4-chloroanilino)-4-phenyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C20H15ClN4O/c21-14-10-12-15(13-11-14)22-20-24-23-19(17-8-4-5-9-18(17)26)25(20)16-6-2-1-3-7-16/h1-13,26H,(H,22,24)

InChI Key

HKBDKEDHEYTSLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2NC3=CC=C(C=C3)Cl)C4=CC=CC=C4O

Origin of Product

United States

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